molecular formula C17H20Cl3N5O2S B11706510 N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide

Cat. No.: B11706510
M. Wt: 464.8 g/mol
InChI Key: HRKJWPNXWYFFIE-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a pyrazolone ring, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide typically involves multiple steps:

    Formation of the Pyrazolone Ring: The initial step involves the synthesis of the pyrazolone ring by reacting 1,5-dimethyl-2-phenyl-3-oxo-2,3-dihydro-1H-pyrazole with appropriate reagents.

    Introduction of the Thiourea Group: The pyrazolone derivative is then reacted with thiourea to introduce the thioureido group.

    Attachment of the Trichloromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structure.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.

Mechanism of Action

The mechanism of action of N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-benzamide
  • N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-2-furamide
  • N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-2-thiophenecarboxamide

Uniqueness

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20Cl3N5O2S

Molecular Weight

464.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C17H20Cl3N5O2S/c1-4-12(26)21-15(17(18,19)20)23-16(28)22-13-10(2)24(3)25(14(13)27)11-8-6-5-7-9-11/h5-9,15H,4H2,1-3H3,(H,21,26)(H2,22,23,28)

InChI Key

HRKJWPNXWYFFIE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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